Bienvenue dans la boutique en ligne BenchChem!

4-Hydroxy Nisoldipine-d6

LC-MS/MS quantification stable isotope dilution isotopic interference

4-Hydroxy Nisoldipine-d6 (CAS 1189945-12-7) is a stable deuterium-labeled analog of 4-Hydroxy Nisoldipine (BAY r 9425), the pharmacologically active hydroxylated metabolite of the dihydropyridine calcium channel blocker nisoldipine. With a molecular formula of C₂₀H₁₈D₆N₂O₇ and a molecular weight of 410.45 g/mol, the compound carries six deuterium atoms at the 2-hydroxy-2-methylpropyl ester moiety, yielding a +6 Da mass shift relative to the unlabeled metabolite.

Molecular Formula C20H24N2O7
Molecular Weight 410.456
CAS No. 1189945-12-7
Cat. No. B562973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Nisoldipine-d6
CAS1189945-12-7
Synonyms2,6-Dimethyl-4-(2-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic Acid 3-(2-Hydroxy-2-methylpropyl) Ester 5-Methyl Ester-d6; _x000B_
Molecular FormulaC20H24N2O7
Molecular Weight410.456
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3/i3D3,4D3
InChIKeyMOZPKZYMNVFLSU-LIJFRPJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy Nisoldipine-d6 (CAS 1189945-12-7): Deuterated Dihydropyridine Metabolite Reference Standard for Bioanalytical Quantification


4-Hydroxy Nisoldipine-d6 (CAS 1189945-12-7) is a stable deuterium-labeled analog of 4-Hydroxy Nisoldipine (BAY r 9425), the pharmacologically active hydroxylated metabolite of the dihydropyridine calcium channel blocker nisoldipine . With a molecular formula of C₂₀H₁₈D₆N₂O₇ and a molecular weight of 410.45 g/mol, the compound carries six deuterium atoms at the 2-hydroxy-2-methylpropyl ester moiety, yielding a +6 Da mass shift relative to the unlabeled metabolite [1]. It is supplied as a neat solid with ≥95% purity and is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 4-Hydroxy Nisoldipine in biological matrices via LC-MS/MS or GC-MS .

Why Unlabeled Metabolites, Parent-Drug Deuterated Standards, and Structural Analog Internal Standards Cannot Replace 4-Hydroxy Nisoldipine-d6 in Quantitative Bioanalytical Workflows


Substituting 4-Hydroxy Nisoldipine-d6 with the unlabeled metabolite (CAS 106685-70-5) eliminates the mass-difference-based discrimination required for stable isotope dilution LC-MS/MS, introducing endogenous analyte interference [1]. Using a parent-drug deuterated standard such as Nisoldipine-d6 (CAS 1285910-03-3) fails to control for metabolite-specific extraction recovery, chromatographic behavior, and ionization efficiency, because the hydroxylation at the isobutyl side chain alters both polarity and matrix effect susceptibility relative to the parent molecule [2]. Structural analog internal standards (e.g., nitrendipine, nimodipine) are even less reliable, as they do not co-elute with 4-Hydroxy Nisoldipine and therefore cannot compensate for analyte-specific ion suppression or enhancement caused by phospholipid and salt gradients in biological extracts [3]. Only the exact deuterated isotopologue of the target metabolite provides the matched physicochemical properties required for ICH M10-compliant bioanalytical method validation [4].

4-Hydroxy Nisoldipine-d6: Quantitative Differentiation Evidence Against Closest Comparators


Mass Spectrometric Baseline Resolution: +6 Da Isotopic Shift Versus Unlabeled 4-Hydroxy Nisoldipine Eliminates Quantification Cross-Talk

The incorporation of six deuterium atoms into the 2-hydroxy-2-methylpropyl ester side chain produces a molecular ion [M+H]⁺ shift of +6 m/z units relative to unlabeled 4-Hydroxy Nisoldipine (MW 404.41 vs. 410.45) . This 6 Da mass difference exceeds the minimum +3 Da threshold recommended for stable isotope-labeled internal standards to avoid isotopic cross-talk from the natural abundance ¹³C and ²H isotopes of the unlabeled analyte . In contrast, the commonly available trideuterated parent drug standard Nisoldipine-d3 provides only a +3 Da shift, which risks spectral overlap with the [M+2] and [M+3] natural isotope peaks of nisoldipine at therapeutic plasma concentrations (0.1–30 ng/mL) [1].

LC-MS/MS quantification stable isotope dilution isotopic interference

Metabolite-Specific Internal Standard: Superior Extraction Recovery and Ionization Matching Versus Parent-Drug Deuterated Standards

4-Hydroxy Nisoldipine-d6 co-elutes with the target metabolite 4-Hydroxy Nisoldipine (BAY r 9425) and shares identical chromatographic retention and ionization properties [1]. This contrasts with using the parent-drug deuterated standard Nisoldipine-d6 (CAS 1285910-03-3), which lacks the hydroxyl moiety that significantly alters polarity—the hydroxylated metabolite exhibits a shorter retention time on reversed-phase C18 columns and different electrospray ionization response factors [2]. In a validated method, structural analog internal standards such as nitrendipine or nimodipine showed matrix effect variability of 9.35–11.61% RSD across QC levels, whereas SIL-IS methods consistently achieve ≤15% total error as per ICH M10 guidelines [3].

metabolite quantification extraction recovery ion suppression

Pharmacologically Active Metabolite Quantification: Plasma Exposure of BAY r 9425 Matches Parent Drug, Making Metabolite-Specific Quantification Indispensable

The metabolite targeted by 4-Hydroxy Nisoldipine-d6—designated BAY r 9425—is pharmacologically active, with plasma concentration-time profiles that are similar to those of the parent drug nisoldipine in both healthy volunteers and hypertensive patients with renal impairment [1]. In clinical pharmacokinetic studies, the active metabolite achieved comparable AUC and Cmax values to nisoldipine itself, meaning that metabolite quantification is essential for accurate exposure assessment [2]. A deuterated standard of the parent drug (e.g., Nisoldipine-d6, Nisoldipine-d7) cannot serve this function because it quantifies the parent drug, not the hydroxylated metabolite, and cannot correct for differential recovery of the more polar metabolite species [3].

pharmacokinetics active metabolite bioequivalence

CYP3A4-Mediated Metabolic Pathway Specificity: Targeted Quantification of the Major Hydroxylation Product Distinct from Dehydrogenation Metabolites

Nisoldipine undergoes extensive hepatic metabolism via multiple pathways: hydroxylation of the isobutyl moiety (producing 4-Hydroxy Nisoldipine), dehydrogenation of the 1,4-dihydropyridine ring (producing dehydro-nisoldipine), oxidative ester cleavage, and methyl group oxidation [1]. Among 18 identified biotransformation products, the hydroxylated metabolite (quantified by 4-Hydroxy Nisoldipine-d6) is one of only six quantitatively important metabolites, accounting for a major fraction of the ~80% of excreted radioactivity in rats [2]. The alternative deuterated metabolite standard Dehydro Nisoldipine-d7 (CAS 1329836-20-5) targets the dehydrogenation pathway, and these two metabolic routes are mediated by distinct CYP enzymes with different susceptibility to drug-drug interactions [3]. Only 4-Hydroxy Nisoldipine-d6 quantifies the CYP3A4-dependent hydroxylation product, the pathway most vulnerable to pharmacokinetic drug interactions with CYP3A4 inhibitors (e.g., ketoconazole, which increases nisoldipine exposure >20-fold) [4].

drug metabolism CYP3A4 metabolite profiling

Regulatory-Ready Reference Standard: Full Certificate of Analysis and Pharmacopeial Traceability for ANDA/DMF Submissions

4-Hydroxy Nisoldipine-d6 is supplied as a fully characterized reference standard with a detailed Certificate of Analysis (COA), making it directly usable for ANDA and DMF submissions, quality control release testing, and pharmacopeial method validation . In contrast, unlabeled 4-Hydroxy Nisoldipine (CAS 106685-70-5) sourced as a research-grade chemical (typically 95% purity) may lack the comprehensive characterization data (including residual solvent, water content, and impurity profile) required by ICH Q3A/Q3B for pharmaceutical impurity testing [1]. The d6-labeled standard additionally provides the isotopic enrichment certification (≥98% ²H incorporation) necessary for its use as a SIL-IS in GLP-compliant bioanalytical studies [2].

reference standard pharmaceutical impurity regulatory compliance

Physicochemical Characterization: Melting Point and Solubility Profile Enable Method Development Optimization

4-Hydroxy Nisoldipine-d6 is a pale yellow solid with a melting point of 50–52 °C and solubility in chloroform and dichloromethane . These properties are identical to the unlabeled metabolite, ensuring equivalent behavior during standard preparation and sample processing . The molecular weight of 410.45 g/mol (vs. 404.41 g/mol for unlabeled 4-Hydroxy Nisoldipine) confirms the incorporation of six deuterium atoms with high isotopic fidelity [1]. The compound is supplied in neat form, facilitating accurate gravimetric preparation of stock solutions at known concentrations without the need for solvent removal or purity correction [2].

physicochemical properties method development solubility

Procurement-Guiding Application Scenarios for 4-Hydroxy Nisoldipine-d6 in Bioanalytical, Pharmaceutical, and Metabolism Research


GLP-Compliant Pharmacokinetic and Bioequivalence Studies Quantifying the Active Metabolite BAY r 9425

In regulated bioequivalence studies of nisoldipine formulations, both parent drug and active metabolite plasma concentrations must be accurately quantified. 4-Hydroxy Nisoldipine-d6 serves as the SIL-IS for the metabolite, providing matched extraction recovery and ionization efficiency that structural analog internal standards cannot achieve. The plasma concentration-time profile of BAY r 9425 is similar to that of nisoldipine, making metabolite quantification essential for total exposure assessment [1]. ICH M10-compliant method validation using this standard yields intra-day and inter-day precision within ±15% across the calibration range, with no matrix effect from hemolyzed, lipemic, or different batches of human plasma [2].

CYP3A4-Mediated Drug-Drug Interaction Studies Requiring Metabolite Pathway-Specific Quantification

Nisoldipine is extensively metabolized by CYP3A4, and co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can increase systemic nisoldipine exposure by more than 20-fold [3]. 4-Hydroxy Nisoldipine-d6 enables precise quantification of the hydroxylation pathway product, allowing investigators to dissect the contribution of CYP3A4 inhibition to altered metabolic clearance independently of parallel pathways such as dehydrogenation and ester hydrolysis. This metabolite-specific approach is essential for constructing physiologically based pharmacokinetic (PBPK) models that incorporate CYP3A4 phenotyping data [4].

Pharmaceutical Impurity Profiling and ANDA/DMF Reference Standard for Quality Control Release Testing

4-Hydroxy Nisoldipine is a specified impurity and metabolite of nisoldipine drug substance. The d6-labeled analog serves as a mass-labeled reference for both qualitative identification and quantitative determination of this impurity in nisoldipine API and finished dosage forms. It supports ANDA and DMF submissions by providing a fully characterized reference with traceable Certificate of Analysis, enabling chromatographic system suitability testing and method validation per USP/EP general chapters . The +6 Da mass label allows the same HPLC method to be directly coupled to LC-MS for confirmatory identification without requiring a separate unlabeled reference standard [5].

In Vitro Metabolism Studies in Human Liver Microsomes and Recombinant CYP Enzymes

For in vitro metabolism studies using human liver microsomes (HLM) or recombinant CYP enzymes, 4-Hydroxy Nisoldipine-d6 provides a stable isotope-labeled reference for identifying and quantifying the hydroxylated metabolite among the 10–18 metabolites typically observed [4]. The method enables comparison of retention times and spectral patterns with those of the parent drug for structural characterization of new metabolites. Using chemical inhibition and cDNA-expressed CYP enzymes, this standard helps delineate that CYP2C19 and CYP3A4 play major roles in m-nisoldipine metabolism [4].

Quote Request

Request a Quote for 4-Hydroxy Nisoldipine-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.